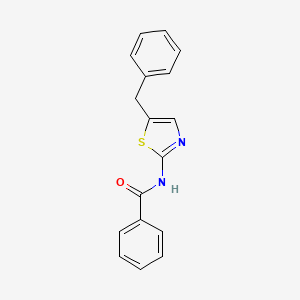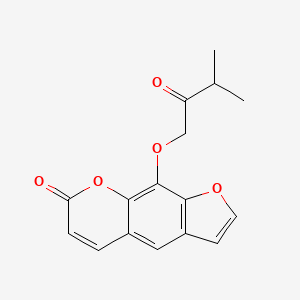
4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-oxo-N-(piridin-3-il)-4H-cromeno-2-carboxamida es un compuesto heterocíclico que ha llamado la atención debido a sus características estructurales únicas y sus posibles aplicaciones en diversos campos de la ciencia. Este compuesto consta de un núcleo de cromeno fusionado con un anillo de piridina y un grupo amida, lo que lo convierte en una molécula versátil para modificaciones químicas e interacciones biológicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de la 4-oxo-N-(piridin-3-il)-4H-cromeno-2-carboxamida normalmente implica reacciones de varios pasos a partir de precursores fácilmente disponibles. Un método común incluye la condensación de 3-aminopiridina con ácido 4-oxo-4H-cromeno-2-carboxílico en condiciones ácidas para formar el enlace amida deseado. La reacción se realiza generalmente en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y un catalizador como DMAP (4-dimetilaminopiridina) para mejorar el rendimiento y la selectividad.
Métodos de Producción Industrial
En un entorno industrial, la producción de 4-oxo-N-(piridin-3-il)-4H-cromeno-2-carboxamida se puede escalar utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de los parámetros de reacción como la temperatura, la presión y el tiempo de reacción, lo que lleva a una mayor eficiencia y coherencia en la calidad del producto. También se hace hincapié en el uso de catalizadores y disolventes ecocompatibles para minimizar el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 4-oxo-N-(piridin-3-il)-4H-cromeno-2-carboxamida se somete a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción utilizando agentes como borohidruro de sodio pueden convertir el grupo carbonilo en un grupo hidroxilo.
Sustitución: Las reacciones de sustitución nucleofílica se pueden realizar en el anillo de piridina utilizando agentes halogenantes u otros electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Agentes halogenantes como N-bromosuccinimida (NBS) en presencia de un disolvente como diclorometano.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
La 4-oxo-N-(piridin-3-il)-4H-cromeno-2-carboxamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Estudiado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Investigado por sus propiedades anticancerígenas, antimicrobianas y antiinflamatorias.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de la 4-oxo-N-(piridin-3-il)-4H-cromeno-2-carboxamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse al sitio activo de una enzima, inhibiendo su actividad, o interactuar con un receptor para modular sus vías de señalización. Las vías y los objetivos exactos dependen del contexto biológico específico y de las modificaciones realizadas en el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
4-oxo-4H-cromeno-2-carboxamida: Carece del anillo de piridina, lo que lo hace menos versátil en interacciones biológicas.
N-(piridin-3-il)-4H-cromeno-2-carboxamida: Carece del grupo oxo, lo que afecta su reactividad y propiedades de unión.
4-oxo-N-(piridin-2-il)-4H-cromeno-2-carboxamida: Estructura similar pero con el anillo de piridina en una posición diferente, lo que lleva a diferentes actividades biológicas.
Singularidad
La 4-oxo-N-(piridin-3-il)-4H-cromeno-2-carboxamida destaca por su combinación única de un núcleo de cromeno, un anillo de piridina y un grupo oxo. Esta combinación permite diversas modificaciones químicas e interacciones con diversos objetivos biológicos, lo que la convierte en un compuesto valioso para la investigación y el desarrollo en múltiples campos.
Propiedades
Fórmula molecular |
C15H10N2O3 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
4-oxo-N-pyridin-3-ylchromene-2-carboxamide |
InChI |
InChI=1S/C15H10N2O3/c18-12-8-14(20-13-6-2-1-5-11(12)13)15(19)17-10-4-3-7-16-9-10/h1-9H,(H,17,19) |
Clave InChI |
QUBZJXRRVBKAPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(3-morpholi n-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12136633.png)



![10-(3,4-dimethoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B12136654.png)

![9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136663.png)
![2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12136674.png)
![N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B12136677.png)
![N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136678.png)

![4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12136690.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136695.png)

